molecular formula C10H12OS B1428022 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol CAS No. 1248920-72-0

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol

Cat. No. B1428022
CAS RN: 1248920-72-0
M. Wt: 180.27 g/mol
InChI Key: KVCLATURXVNARU-UHFFFAOYSA-N
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Description

The compound “2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .

Scientific Research Applications

Synthesis and Environmental Applications

  • Environmentally Friendly Synthesis : An environmentally friendly synthesis of benzofurane derivatives, including 2,2-dimethyl-2,3-dihydro-benzofuran-6-ol, was achieved by selectively acylating resorcinol with isobutyryl chloride using solid acids. This method avoids the use of harmful reagents and achieves a 60% preparative yield (Békássy et al., 2007).

Chemical Reactions and Synthesis

  • Oxidation of Thiol Compounds : 5-Arylidene-1,3-dimethylbarbituric acid derivatives effectively oxidized thiols to disulfides under neutral conditions, indicating potential in thiol-based chemical syntheses (Tanaka et al., 1987).
  • Synthesis of Thiazole Derivatives : (E)-2-benzylidenimino-4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)thiazoles were synthesized, showing potential applications in organic chemistry and material science (Shen et al., 2012).

Bioactivity and Agricultural Applications

  • Insecticidal and Fungicidal Activity : Some benzofuran derivatives exhibited insecticidal activity against T. urticae and fungicidal activity against S. sclerotiorum, suggesting potential in pest control (Shen et al., 2012).
  • Herbicidal Activity : N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides showed significant herbicidal activity against monocotyledonous grasses, indicating potential as herbicides (Ding et al., 2017).

properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-10(2)6-7-5-8(12)3-4-9(7)11-10/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCLATURXVNARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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